

Eganelisib pharmacophore model unique hydrophobic features

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eganelisib

CAS No.: 1693758-51-8

Cat. No.: S530785

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Pharmacophore Model & Unique Features of Eganelisib

The table below compares the critical pharmacophore features of **Eganelisib** with other related PI3Ky inhibitors, as identified in a 2022 computational study [1].

Inhibitor	Unique/Critical Pharmacophore Features	Key Residues for Selective Binding (PI3Ky)	Dominant Interaction Forces
Eganelisib (IPI-549)	A unique hydrophobic feature ; PI3Ky exhibits an important hydrogen bond donor feature (hydrogen amide) [1].	Information not specified in search results.	Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].
Duvelisib (IPI-145)	Information not specified in search results.	Information not specified in search results.	Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].
Idelalisib (CAL-101)	Information not specified in search results.	Information not specified in search results.	Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].

Experimental Protocols for Key Data

The insights in the table above were generated using a multi-faceted molecular modeling approach. Here are the detailed methodologies for the key experiments cited.

- **Classic and Enhanced Sampling Molecular Dynamics (MD) Simulations**

- **Purpose:** To simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the PI3Ky-inhibitor complexes, stability, and key residue interactions [1].
- **Protocol:** Systems (protein-ligand complexes) are solvated in a water box and ions are added to simulate physiological conditions. Simulations are run under controlled temperature and pressure. "Enhanced sampling" methods, like umbrella sampling, are used to efficiently study the ligand dissociation pathway and calculate binding free energies [1].

- **End-Point Binding Free Energy Calculations**

- **Purpose:** To quantitatively estimate the strength of the interaction between the inhibitor and the PI3Ky protein [1].
- **Protocol:** These calculations use snapshots from the MD simulations to compute interaction energies. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are typically employed to separate the binding free energy into components (van der Waals, electrostatic, solvation) [1].

- **Pharmacophore Model Generation**

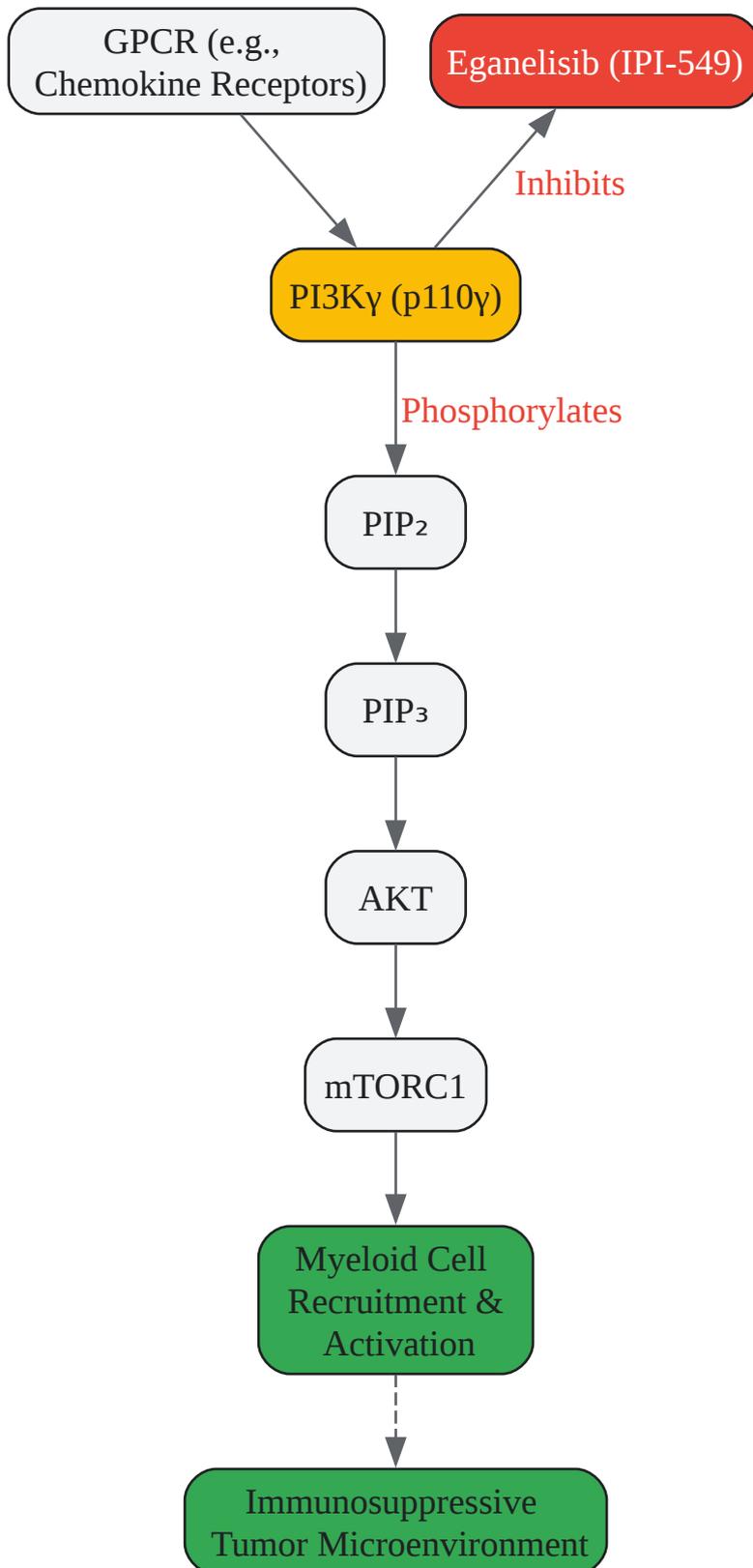
- **Purpose:** To define and visualize the ensemble of steric and electronic features that are necessary for optimal supramolecular interactions with PI3Ky [1].
- **Protocol:** Based on the conformations and interactions observed in the MD simulations, critical chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of the inhibitors are mapped. These features are then generalized to create a model that represents the essential characteristics for binding, revealing **Eganelisib**'s unique hydrophobic feature [1].

Research Context: PI3Ky as a Therapeutic Target

Eganelisib is a highly selective inhibitor of Phosphoinositide 3-kinase-gamma (PI3Ky) [2]. This enzyme is part of a crucial intracellular signaling pathway (PI3K/AKT/mTOR) that regulates cell growth, survival, and metabolism. In cancer, inhibiting PI3Ky is particularly promising for **immuno-oncology**, as it can help

overcome the immunosuppressive tumor microenvironment by reprogramming myeloid cells and reducing the activity of immunosuppressive cells like Tregs and MDSCs [3].

The following diagram illustrates this pathway and the role of PI3K γ inhibition.



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References

1. Exploring PI3Ky binding preference with Eganelisib , Duvelisib, and... [pubmed.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Eganelisib pharmacophore model unique hydrophobic features]. Smolecule, [2026]. [Online PDF]. Available at:
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